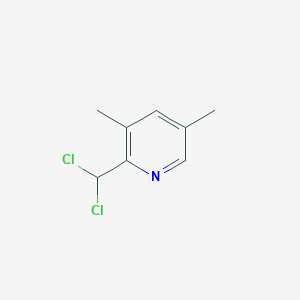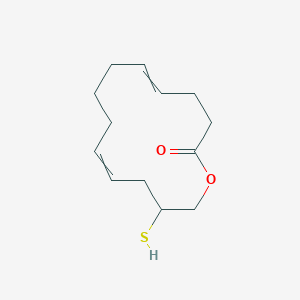
13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one is a sulfur-containing heterocyclic compound It is characterized by a 14-membered macrolide ring with a sulfanyl group and two conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one typically involves the formation of the macrolide ring followed by the introduction of the sulfanyl group. One common method includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bonds or the sulfanyl group.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced macrolide derivatives.
Substitution: Formation of various substituted macrolides.
Wissenschaftliche Forschungsanwendungen
13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The conjugated double bonds may also participate in electron transfer reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-[[(6E,9E)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-2-oxo-1-oxacyclotetradeca-6,9-dien-4-yl]sulfanyl]propanoic acid
- (2S)-2-amino-3-{[(4R,5R,6E,8S,13S,14S)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-2-oxo-1-oxacyclotetradeca-6,9-dien-4-yl]sulfanyl}propanoic acid
Uniqueness: 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one is unique due to its specific macrolide structure with a sulfanyl group and conjugated double bonds. This combination of features is not commonly found in other similar compounds, making it a valuable subject for research and application .
Eigenschaften
CAS-Nummer |
89908-72-5 |
|---|---|
Molekularformel |
C13H20O2S |
Molekulargewicht |
240.36 g/mol |
IUPAC-Name |
13-sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one |
InChI |
InChI=1S/C13H20O2S/c14-13-10-8-6-4-2-1-3-5-7-9-12(16)11-15-13/h4-7,12,16H,1-3,8-11H2 |
InChI-Schlüssel |
RDBIVIIEVBNSBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CCCC(=O)OCC(CC=CC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


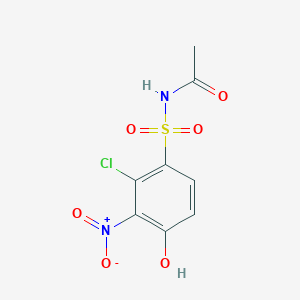
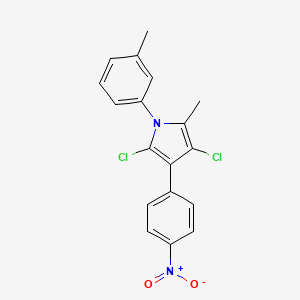
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
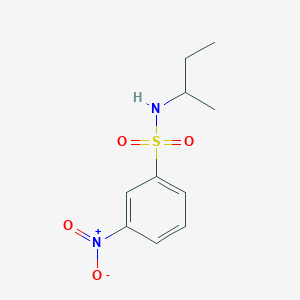
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
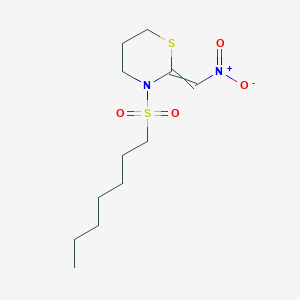

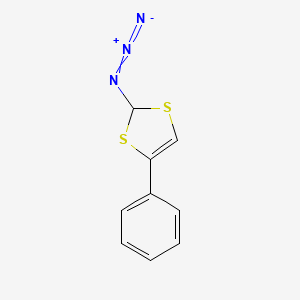
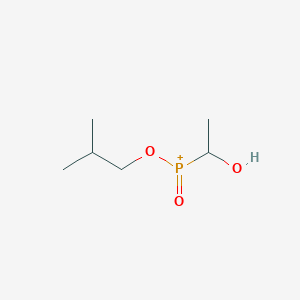
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)


